Home > Products > Screening Compounds P124199 > 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine -

1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine

Catalog Number: EVT-13658775
CAS Number:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine, also known as SLV313, is a chemical compound with significant pharmacological properties. It is classified primarily as a serotonin receptor agonist and dopamine receptor antagonist, making it a candidate for developing atypical antipsychotic medications. The compound's structure allows it to interact with various neurotransmitter receptors, which are crucial in treating neuropsychiatric disorders.

Source and Classification

The compound is derived from the benzo[b][1,4]dioxin family and features a piperazine moiety. It has been studied for its potential therapeutic effects, particularly in the context of schizophrenia and other mood disorders. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazine, with the Chemical Abstracts Service (CAS) number being 98224-03-4. Its molecular formula is C12H16N2O2, and it has a molecular weight of approximately 220.27 g/mol .

Synthesis Analysis

Methods

The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves multi-step organic reactions. One common approach includes:

  1. Formation of Dihydrobenzo[b][1,4]dioxin: Starting from appropriate phenolic compounds and aldehydes under acidic conditions to form the dioxin ring.
  2. Piperazine Formation: The piperazine ring can be synthesized through the reaction of an appropriate amine with a dihaloalkane or similar precursor.
  3. Methylation: The final step involves the methylation of the piperazine nitrogen using a suitable methylating agent to attach the dihydrobenzo[b][1,4]dioxin moiety.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine features a central piperazine ring connected to a dihydrobenzo[b][1,4]dioxin moiety. The structural formula can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

Data

Key structural data include:

  • Molecular Weight: 220.27 g/mol
  • SMILES Notation: C1=CC(N2CCNCC2)=C2OCCOC2=C1
    This notation provides insight into the connectivity and arrangement of atoms within the molecule .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine include:

  • Receptor Binding: The compound acts as a full agonist at serotonin (5-HT) 1A receptors and a full antagonist at dopamine D2/D3 receptors.
  • Metabolic Pathways: In vivo studies indicate that SLV313 undergoes metabolic transformations that may affect its pharmacokinetic properties.

Technical Details

In vitro studies have demonstrated that SLV313 exhibits high affinity for various neurotransmitter receptors, including human recombinant D2 and D3 receptors. This suggests potential applications in treating conditions associated with dopamine dysregulation .

Mechanism of Action

Process

The mechanism of action for 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine involves:

  • Serotonin Receptor Agonism: By activating serotonin 5-HT 1A receptors, SLV313 may enhance serotonergic signaling, which can improve mood and reduce anxiety.
  • Dopamine Receptor Antagonism: The antagonistic activity at D2/D3 receptors may help mitigate symptoms of psychosis without the typical side effects associated with classical antipsychotics.

Data

Studies have shown that SLV313's dual action could lead to improved therapeutic outcomes in patients with schizophrenia by balancing dopaminergic and serotonergic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data are not widely documented but are essential for characterizing purity.

Chemical Properties

  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various conditions should be assessed to ensure efficacy during storage.

Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under different environmental conditions .

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its receptor activity profile, it is being investigated as a potential treatment for schizophrenia and other mood disorders.
  2. Research Tool: SLV313 serves as a valuable tool in neuroscience research to study serotonin and dopamine signaling pathways.
  3. Imaging Agent: Variants of this compound have been explored for use in positron emission tomography (PET) imaging to visualize dopamine receptor activity in vivo .
Synthesis and Structural Optimization

Multi-Step Synthetic Pathways for Core Scaffold Assembly

The assembly of the 1,4-benzodioxan core is foundational to synthesizing 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine. A prototypical route begins with cyclo-condensation of catechol derivatives (e.g., protocatechualdehyde) with 1,2-dibromoethane under basic conditions. This reaction proceeds via nucleophilic substitution, forming the 1,4-benzodioxin ring system with an aldehyde functional group at the 6-position (compound 1). Subsequent reduction of the aldehyde to a primary alcohol (e.g., using NaBH₄ in ethanol) yields the hydroxymethyl intermediate (compound 2) [5]. The critical step involves converting the alcohol to a reactive handle—typically through chlorination with thionyl chloride or mesylation with methanesulfonyl chloride—to generate compound 3. This intermediate undergoes nucleophilic displacement with piperazine under reflux conditions in acetonitrile or dimethylformamide, introducing the piperazinylmethyl moiety to furnish the target compound [5] . Alternative pathways leverage alkylation of 6-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine with N-Boc-piperazine, followed by deprotection under acidic conditions .

Table 1: Key Intermediates in the Synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine

IntermediateStructureKey TransformationTypical Yield (%)
Compound 16-Formyl-2,3-dihydrobenzo[b][1,4]dioxineCyclocondensation of protocatechualdehyde75-85%
Compound 2(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanolReduction of aldehyde (NaBH₄)90-95%
Compound 36-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxineChlorination (SOCl₂)80-88%
Target Compound1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazineNucleophilic substitution (piperazine)60-75%

Reductive Amination Strategies for Piperazine-Dihydrobenzo[b][1,4]dioxin Hybridization

Reductive amination offers a streamlined approach for conjugating the piperazine ring to the 1,4-benzodioxan scaffold, particularly valuable for introducing structural diversity on the piperazine nitrogen. This method reacts the aldehyde group of 6-formyl-2,3-dihydrobenzo[b][1,4]dioxine (compound 1) with a substituted piperazine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in solvents like dichloroethane (DCE) or methanol, often with a catalytic acid like acetic acid, efficiently yields the desired secondary amine linkage [2] [5]. This strategy was pivotal in synthesizing dopamine D₄ receptor ligands like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([¹⁸F]3d). The reaction tolerates various N-substituted piperazines, enabling the generation of analogs with differing steric and electronic properties on the piperazine nitrogen for structure-activity relationship (SAR) studies. Key advantages include milder conditions compared to nucleophilic substitution and avoidance of aggressive halogenation steps, improving functional group compatibility and overall yield (typically 50-70%) [2] [10].

Radiochemical Synthesis for Positron Emission Tomography (PET) Ligand Development

The piperazine-methyl-1,4-benzodioxan scaffold has been strategically adapted for PET radioligand synthesis, primarily through isotopic labeling with fluorine-18 (¹⁸F, t₁/₂ = 109.8 min). A prominent example is the dopamine D₄ receptor antagonist [¹⁸F]3d (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[¹⁸F]fluoropyridin-3-yl)methyl)piperazine). Its radiosynthesis employs a one-pot, two-step reductive amination strategy optimized for speed and efficiency [2]:

  • Nucleophilic Aromatic Substitution: 6-Chloronicotinaldehyde reacts with no-carrier-added [¹⁸F]fluoride (produced via a cyclotron), activated by Kryptofix 2.2.2/K₂CO₃ in dimethyl sulfoxide (DMSO) at ~110°C for 10-15 minutes, yielding 6-[¹⁸F]fluoronicotinaldehyde.
  • Reductive Amination: The crude 6-[¹⁸F]fluoronicotinaldehyde reacts directly with 1-(1,4-benzodioxan-6-yl)piperazine using NaBH₃CN in a mixture of DMSO and a mild acid (e.g., acetic acid) at 80-100°C for 5-10 minutes.

The crude product is purified by semi-preparative HPLC, resulting in [¹⁸F]3d with a radiochemical yield of 15 ± 5%, high radiochemical purity (>98%), and a specific radioactivity of ~60 GBq/µmol (1.6 Ci/µmol) within a total synthesis time of approximately 80 minutes [2]. This efficient process highlights the scaffold's utility for PET tracer development. Recent advances in metallaphotoredox-catalyzed radiomethylation also offer potential pathways for introducing carbon-11 (¹¹C) methyl groups onto similar piperazine-containing structures, further expanding the toolbox for PET ligand discovery based on this core [6].

Table 2: Radiochemical Synthesis Parameters for [¹⁸F]3d PET Ligand [2]

ParameterValue/ConditionSignificance
Radiolabeling Step 1 (Precursor)6-ChloronicotinaldehydeProvides aromatic site for ¹⁸F substitution
¹⁸F Source[¹⁸F]Fluoride (Cyclotron produced)Positron-emitting isotope
Activation SystemK₂.2.2 / K₂CO₃Enhances nucleophilicity of [¹⁸F]F⁻
Solvent (Step 1)Dimethyl sulfoxide (DMSO)High boiling point, dissolves precursors
Temperature / Time (Step 1)~110°C / 10-15 minDrives nucleophilic aromatic substitution
Intermediate6-[¹⁸F]FluoronicotinaldehydeKey aldehyde intermediate for conjugation
Step 2 ReactionReductive AminationConjugates aldehyde to piperazine
Reducing AgentNaBH₃CNSelective for imine reduction
Solvent (Step 2)DMSO / Acetic AcidMaintains solubility, mild acidity catalyzes
Temperature / Time (Step 2)80-100°C / 5-10 minAccelerates imine formation/reduction
PurificationSemi-preparative HPLCEnsures radiochemical purity
Overall Radiochemical Yield15 ± 5% (decay-corrected)Efficiency of the multi-step process
Specific Radioactivity~60 GBq/µmol (EOS)Crucial for receptor binding studies
Total Synthesis Time~80 minCritical due to ¹⁸F short half-life
Log D₇.₄1.81 ± 0.05Indicates favorable brain permeability

Properties

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazine

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-2-11(10-15-6-4-14-5-7-15)13-12(3-1)16-8-9-17-13/h1-3,14H,4-10H2

InChI Key

JYJGBZCNPXLNMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C3C(=CC=C2)OCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.